molecular formula C6H4BF2IO2 B11744636 (2,3-Difluoro-4-iodophenyl)boronic acid

(2,3-Difluoro-4-iodophenyl)boronic acid

Cat. No.: B11744636
M. Wt: 283.81 g/mol
InChI Key: HPLNNHXHJIQVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Difluoro-4-iodophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and iodine atoms on the phenyl ring enhances its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-4-iodophenyl)boronic acid typically involves the borylation of a corresponding halogenated aromatic compound. One common method is the palladium-catalyzed borylation of 2,3-difluoro-4-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ under inert atmosphere conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluoro-4-iodophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidative coupling and protodeboronation .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene or DMF), and temperature around 80-100°C.

    Oxidative Coupling: Copper catalyst (e.g., CuI), oxidant (e.g., O₂), and solvent (e.g., DMSO).

    Protodeboronation: Radical initiators and solvents like methanol or ethanol.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2,3-Difluoro-4-iodophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which (2,3-Difluoro-4-iodophenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. In this process, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of fluorine and iodine atoms enhances the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

  • 4-Iodophenylboronic acid
  • 3,4-Difluorophenylboronic acid
  • 3-Iodophenylboronic acid

Comparison: (2,3-Difluoro-4-iodophenyl)boronic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct electronic properties, making it more reactive and versatile compared to its analogs. For instance, 4-Iodophenylboronic acid lacks the electron-withdrawing fluorine atoms, while 3,4-Difluorophenylboronic acid does not have the iodine atom, which is crucial for certain cross-coupling reactions .

Properties

Molecular Formula

C6H4BF2IO2

Molecular Weight

283.81 g/mol

IUPAC Name

(2,3-difluoro-4-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BF2IO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,11-12H

InChI Key

HPLNNHXHJIQVQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)I)F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.